Emtricitabine
Emtricitabine
Emtricitabine is a synthetic fluoro derivative of thiacytidine with potent antiviral activity. Emtricitabine is phosphorylated to form emtricitabine 5'-triphosphate within the cell. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase both by competing with the natural substrate deoxycytidine 5'-triphosphate and by incorporation into viral DNA causing a termination of DNA chain elongation (due to the lack of the essential 3'-OH group).
Emtricitabine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents for treatment and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Emtricitabine does not appear to be a significant cause of drug induced liver injury, but may cause flares of disease in patients with underlying chronic hepatitis B virus (HBV) infection.
Emtricitabine, also known as emtriva or 524W91, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Emtricitabine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Emtricitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, emtricitabine is primarily located in the cytoplasm. In humans, emtricitabine is involved in the emtricitabine action pathway.
Emtricitabine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents for treatment and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Emtricitabine does not appear to be a significant cause of drug induced liver injury, but may cause flares of disease in patients with underlying chronic hepatitis B virus (HBV) infection.
Emtricitabine, also known as emtriva or 524W91, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Emtricitabine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Emtricitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, emtricitabine is primarily located in the cytoplasm. In humans, emtricitabine is involved in the emtricitabine action pathway.
Brand Name:
Vulcanchem
CAS No.:
145213-48-5
VCID:
VC0123318
InChI:
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
SMILES:
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Molecular Formula:
C8H10FN3O3S
Molecular Weight:
247.25 g/mol
Emtricitabine
CAS No.: 145213-48-5
Main Products
VCID: VC0123318
Molecular Formula: C8H10FN3O3S
Molecular Weight: 247.25 g/mol
CAS No. | 145213-48-5 |
---|---|
Product Name | Emtricitabine |
Molecular Formula | C8H10FN3O3S |
Molecular Weight | 247.25 g/mol |
IUPAC Name | 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 |
Standard InChIKey | XQSPYNMVSIKCOC-NTSWFWBYSA-N |
Isomeric SMILES | C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F |
SMILES | C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Canonical SMILES | C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Boiling Point | 443.28 |
Colorform | White to off white powder White solid from ether and methanol |
Melting Point | 136-138 136-140 °C 136-140°C |
Physical Description | Solid |
Description | Emtricitabine is a synthetic fluoro derivative of thiacytidine with potent antiviral activity. Emtricitabine is phosphorylated to form emtricitabine 5'-triphosphate within the cell. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase both by competing with the natural substrate deoxycytidine 5'-triphosphate and by incorporation into viral DNA causing a termination of DNA chain elongation (due to the lack of the essential 3'-OH group). Emtricitabine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents for treatment and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Emtricitabine does not appear to be a significant cause of drug induced liver injury, but may cause flares of disease in patients with underlying chronic hepatitis B virus (HBV) infection. Emtricitabine, also known as emtriva or 524W91, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Emtricitabine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Emtricitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, emtricitabine is primarily located in the cytoplasm. In humans, emtricitabine is involved in the emtricitabine action pathway. |
Solubility | 112 mg/mL About 1.12X10+6 mg/L in water at 25 °C 2.00e+00 g/L |
Vapor Pressure | 1.7X10-8 mm Hg at 25 °C (est) |
PubChem Compound | 60877 |
Last Modified | Nov 11 2021 |
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